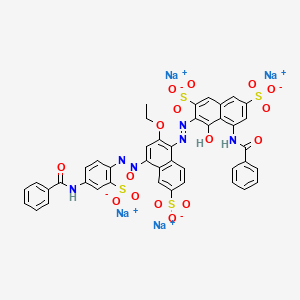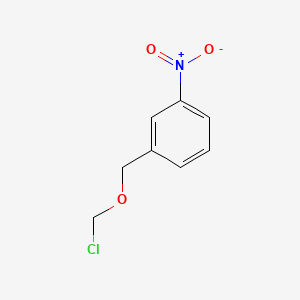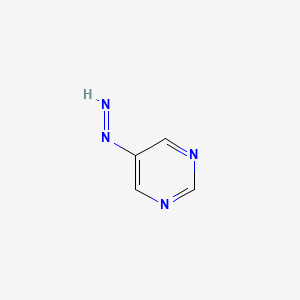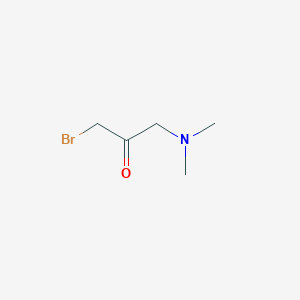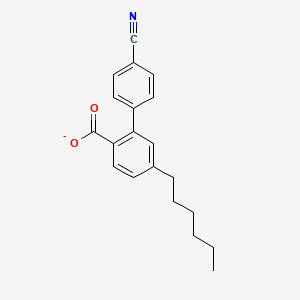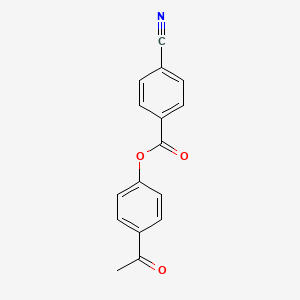
Tetrabutylazanium;hexasulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylazanium;hexasulfide, also known as tetrabutylammonium hexasulfide, is a chemical compound with the empirical formula C32H72N2S6 and a molecular weight of 677.32 g/mol . It is a quaternary ammonium salt that contains a hexasulfide anion. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrabutylazanium;hexasulfide can be synthesized through the reaction of tetrabutylammonium bromide with sulfur in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the formation of the hexasulfide anion. The reaction conditions, such as temperature and solvent choice, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylazanium;hexasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher polysulfides or sulfur oxides.
Reduction: It can be reduced to form lower polysulfides or sulfides.
Substitution: The hexasulfide anion can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher polysulfides, while reduction reactions may produce lower polysulfides or sulfides .
Applications De Recherche Scientifique
Tetrabutylazanium;hexasulfide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tetrabutylazanium;hexasulfide involves its ability to undergo redox reactions and interact with various molecular targets. The hexasulfide anion can act as a radical-trapping antioxidant, neutralizing reactive oxygen species and preventing oxidative damage . The compound’s interactions with biological molecules and cellular pathways are subjects of ongoing research to elucidate its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetrabutylazanium;hexasulfide include other tetrabutylammonium salts, such as:
- Tetrabutylammonium fluoride
- Tetrabutylammonium bromide
- Tetrabutylammonium hydroxide
- Tetrabutylammonium hexafluorophosphate
Uniqueness
This compound is unique due to its hexasulfide anion, which imparts distinct chemical properties and reactivity compared to other tetrabutylammonium salts.
Propriétés
Numéro CAS |
85533-96-6 |
|---|---|
Formule moléculaire |
C32H72N2S6-10 |
Poids moléculaire |
677.3 g/mol |
Nom IUPAC |
tetrabutylazanium;hexasulfide |
InChI |
InChI=1S/2C16H36N.6S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;;;;/q2*+1;6*-2 |
Clé InChI |
YCQJZUCDZSUJKF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[S-2].[S-2].[S-2].[S-2].[S-2].[S-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




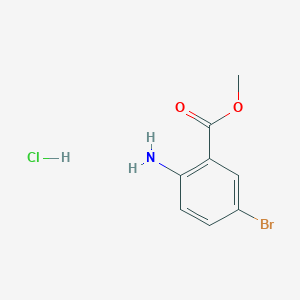

![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
![Bis[4-[2-hydroxy-3-(isopropylamino)propoxy]-2-methyl-1H-indole]sulfate](/img/structure/B13804335.png)
![(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
